molecular formula C20H22FN3O3S B2808276 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione CAS No. 2034372-37-5

1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione

Cat. No.: B2808276
CAS No.: 2034372-37-5
M. Wt: 403.47
InChI Key: XJIGAZXTNMBHGZ-UHFFFAOYSA-N
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Description

1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a fluorophenyl group, a piperidine ring, and a benzo[c][1,2,5]thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the fluorophenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions.

    Synthesis of the piperidine derivative: The piperidine ring can be synthesized via cyclization reactions.

    Coupling of intermediates: The final compound is obtained by coupling the fluorophenyl intermediate with the piperidine derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone
  • 2-(4-bromophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 1-{1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro- and bromo- analogs

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-22-18-4-2-3-5-19(18)24(28(22,26)27)17-10-12-23(13-11-17)20(25)14-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIGAZXTNMBHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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